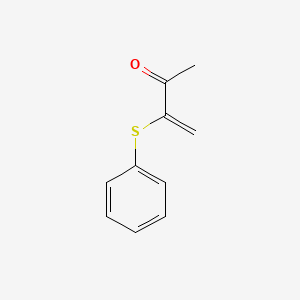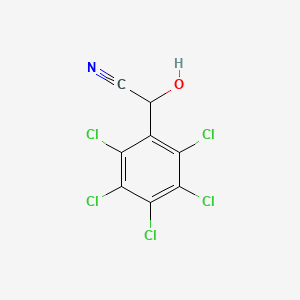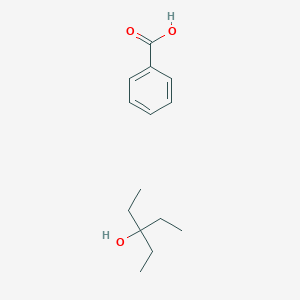
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(pentafluorophenyl)-1,3-butadiyne is a compound characterized by the presence of two pentafluorophenyl groups attached to a butadiyne backbone. This compound is notable for its unique structural and electronic properties, which make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(pentafluorophenyl)-1,3-butadiyne typically involves coupling reactions. One common method is the transition-metal-free coupling of polyfluorinated arenes with functionalized aryl nucleophiles. This process often employs fluoride-promoted transformations and nucleophilic aromatic substitution reactions, which proceed at room temperature and yield highly fluorinated biaryls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(pentafluorophenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Particularly nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms on the pentafluorophenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(pentafluorophenyl)-1,3-butadiyne has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique electronic properties.
Wirkmechanismus
The mechanism by which 1,4-Bis(pentafluorophenyl)-1,3-butadiyne exerts its effects is primarily through its electronic properties. The pentafluorophenyl groups influence the electron density distribution, making the compound highly reactive in certain chemical environments. This reactivity is harnessed in various synthetic applications, where the compound acts as a precursor or intermediate in the formation of more complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(pentachlorophenyl)-1,3-butadiyne
- 1,4-Bis(phenyl)-1,3-butadiyne
- 1,4-Bis(trifluoromethylphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(pentafluorophenyl)-1,3-butadiyne is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties compared to other similar compounds. These properties include increased electron-withdrawing effects and enhanced stability in certain chemical environments .
Eigenschaften
CAS-Nummer |
18320-79-1 |
|---|---|
Molekularformel |
C16F10 |
Molekulargewicht |
382.15 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[4-(2,3,4,5,6-pentafluorophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16F10/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4-6-9(19)13(23)16(26)14(24)10(6)20 |
InChI-Schlüssel |
FWADTXBNNMVDNE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C#CC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


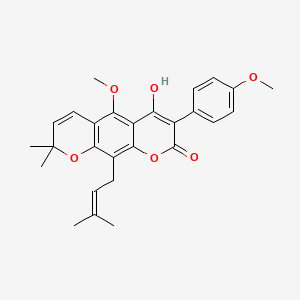

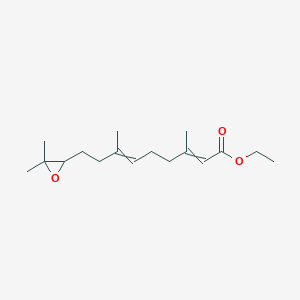

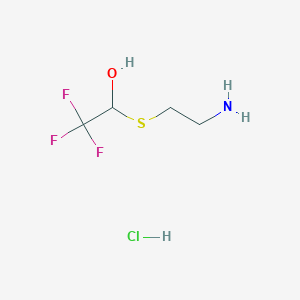
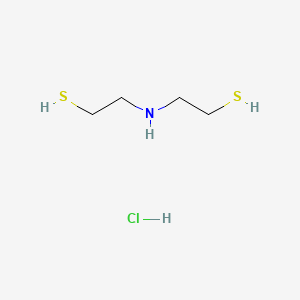
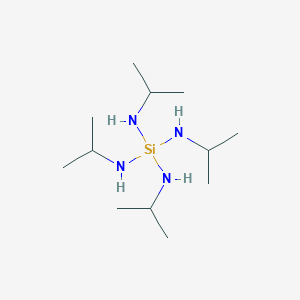
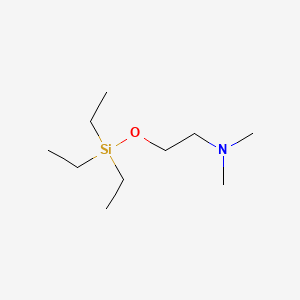
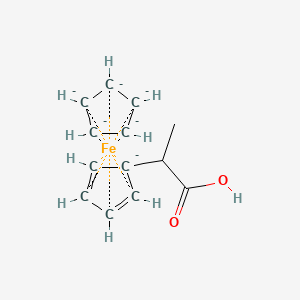
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
